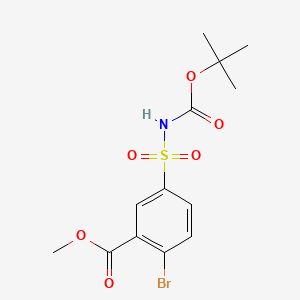

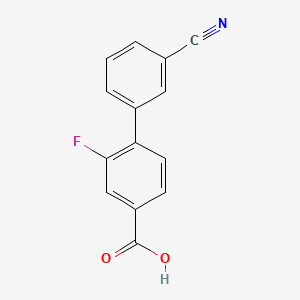

![molecular formula C11H12N2O3 B572657 Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1335050-74-2](/img/structure/B572657.png)

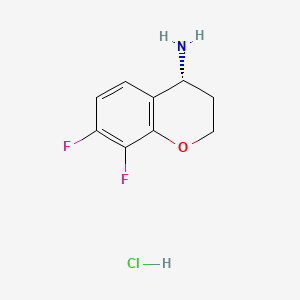

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction . For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray structural analysis . The optimized molecular structure obtained through density functional theory (DFT) was found to be consistent with the crystal structure determined by X-ray diffraction .

Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a molecular weight of 206.2 and is a solid at room temperature .

Scientific Research Applications

Antituberculosis Agents

Tuberculosis (TB) remains a global health challenge, causing substantial morbidity and mortality. Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Some compounds within this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have critically reviewed the development of anti-TB compounds based on the structure–activity relationship, mode of action, and scaffold hopping strategies. These efforts represent a renaissance era in TB drug discovery research .

Chemodivergent Synthesis

The compound’s unique structure allows for chemodivergent synthesis. Researchers have explored its reactions with various reagents, leading to the formation of diverse derivatives. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with 2-aminopyridine under heating conditions at 55 °C yields ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate within just 10 minutes .

Solvent-Free Synthesis

The compound can be synthesized without the need for solvents or catalysts. Under microwave irradiation, the reaction of 2-aminopyridine with α-bromoacetophenone in water yields 2-phenylimidazo[1,2-a]pyridine in good yield .

Neuroprotective Properties

Certain imidazo[1,2-a]pyridine compounds have demonstrated neuroprotective effects in preclinical studies. These properties make them intriguing for potential use in neurodegenerative diseases.

Mechanism of Action

Target of Action

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, leading to a range of biological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect a variety of biochemical pathways, leading to a broad range of biological effects .

Result of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-10(15-2)12-8-6-4-5-7-13(8)9/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKPHGLYHZLMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

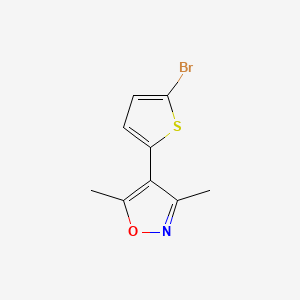

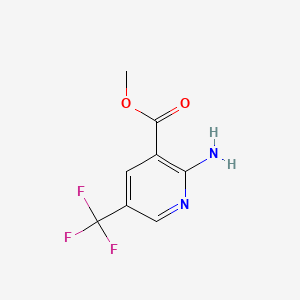

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)